Neohesperidin

Description

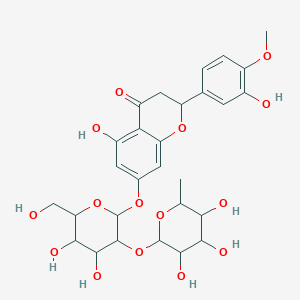

Neohesperidin is a natural product found in Citrus maxima, Citrus wilsonii, and other organisms with data available.

Properties

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGKVCXINMKCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-33-3 |

Source

|

| Record name | Neohesperidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C |

Source

|

| Record name | Hesperetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deciphering the Mechanism of Action: Neohesperidin as a Targeted Inhibitor of NF-κB Signaling Pathways

Executive Summary

Neohesperidin, a natural flavanone glycoside predominantly extracted from citrus fruits, has emerged as a potent pharmacological agent in the modulation of chronic inflammation, neurodegeneration, and bone resorption. Central to its therapeutic efficacy is its targeted disruption of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. For drug development professionals and researchers, understanding the precise molecular nodes at which neohesperidin intervenes is critical for optimizing its bioavailability and translating its in vitro success into clinical applications. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and a self-validating experimental framework for studying neohesperidin's inhibition of NF-κB.

Mechanistic Architecture: How Neohesperidin Disrupts NF-κB Signaling

The canonical NF-κB pathway is a primary regulator of inflammatory and immune responses. In an unstimulated state, the NF-κB heterodimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor protein IκBα. Neohesperidin exerts its anti-inflammatory effects by intercepting this pathway at multiple hierarchical levels:

-

Upstream Receptor Modulation: Inflammatory stimuli such as Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor κB Ligand (RANKL) bind to cell surface receptors (TLR4 and RANK, respectively). Neohesperidin has been shown to suppress TLR4 activation, thereby dampening the initial signal cascade before it can propagate intracellularly[1].

-

Kinase Cascade Inhibition: Upon receptor activation, a complex of kinases including TAK1 and Mitogen-Activated Protein Kinases (MAPKs like ERK, JNK, and p38) are phosphorylated. Neohesperidin directly inhibits the excessive activation of these upstream kinases[2], preventing the subsequent activation of the IκB Kinase (IKK) complex.

-

IκBα Stabilization and Nuclear Exclusion: By blocking IKK activation, neohesperidin prevents the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκBα. Consequently, the p65/p50 heterodimer remains trapped in the cytoplasm. This halts the nuclear translocation of p65, definitively silencing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and osteoclastic markers (Cathepsin K, TRAP)[3][4].

Diagram 1: Neohesperidin-mediated inhibition of the canonical NF-κB signaling pathway.

Quantitative Efficacy Across Disease Models

The pleiotropic nature of neohesperidin allows it to be effective across various tissue types. The table below synthesizes quantitative and qualitative outcomes from recent in vitro and in vivo studies, highlighting the compound's dose-dependent efficacy in suppressing NF-κB-driven pathologies.

| Pathology Model | Inducer | Neohesperidin Dose/Format | Key NF-κB Pathway Outcomes | Source |

| Osteoporosis (In vitro / In vivo) | RANKL / Ovariectomy | Varies | Suppressed NF-κB activity; inhibited RANKL-induced calcium signaling, Cathepsin K, and TRAP expression. | [3] |

| Parkinson's Disease (In vivo) | MPTP | Oral Administration | Inhibited excessive activation of NF-κB and MAPK pathways; significantly reduced neuroinflammation. | [2] |

| Mastitis / Vascular Dysfunction | LPS | 50–200 mg/kg | Suppressed TLR4/NF-κB signaling; decreased phosphorylation of TAK1, ERK1/2; reduced TNF-α, IL-1β. | [1] |

| Pulmonary Fibrosis (In vivo) | Bleomycin | Intraperitoneal | Inhibited IκB/NF-κB and TGF-β1/Smad3 pathways; reduced collagen-1 and inflammatory markers. | [4] |

Self-Validating Experimental Protocol: NF-κB Nuclear Translocation Assay

To rigorously evaluate the inhibitory effect of neohesperidin on NF-κB, researchers must employ methodologies that isolate specific mechanistic steps. The following protocol details a self-validating workflow for assessing p65 nuclear translocation in RAW 264.7 murine macrophages.

Expertise & Causality Note: Why subcellular fractionation? Analyzing whole-cell lysates via Western blot will only show total p65 levels, which rarely change during acute inflammation. The true marker of NF-κB activation is its physical movement from the cytosol to the nucleus. Fractionation is therefore non-negotiable for mechanistic validation.

Step-by-Step Methodology

-

Cell Culturing and Synchronization:

-

Action: Seed RAW 264.7 cells at

cells/well in 6-well plates. Incubate overnight. Replace media with serum-free DMEM for 4 hours prior to treatment. -

Causality: Serum starvation synchronizes the cell cycle and eliminates background NF-κB activation caused by growth factors present in Fetal Bovine Serum (FBS), ensuring a clean baseline.

-

-

Pre-treatment with Neohesperidin:

-

Action: Treat cells with varying concentrations of neohesperidin (e.g., 10, 50, 100 μM) for 2 hours. Ensure a parallel vehicle control (e.g., 0.1% DMSO) is maintained.

-

Causality: Pre-treatment allows the flavonoid to accumulate intracellularly and interact with target kinases (like TAK1/IKK) before the inflammatory cascade is triggered.

-

-

Acute LPS Stimulation:

-

Action: Add LPS (1 μg/mL) to the wells for exactly 30 to 60 minutes.

-

Causality: NF-κB translocation is a rapid, transient event. Prolonged exposure (e.g., 24 hours) leads to secondary feedback loops and cytokine-induced apoptosis, which obscures the primary signaling data.

-

-

Subcellular Fractionation:

-

Action: Wash cells with ice-cold PBS. Lyse using a hypotonic buffer (containing NP-40) to disrupt the plasma membrane while leaving the nuclear envelope intact. Centrifuge to separate the cytosolic fraction (supernatant) from the intact nuclei (pellet). Lyse the nuclear pellet with a hypertonic buffer.

-

Causality: This physical separation is the only definitive way to prove that neohesperidin traps p65 in the cytosol.

-

-

Immunoblotting and Normalization:

-

Action: Run fractions on SDS-PAGE. Probe for p65 and IκBα. Crucially, probe the cytosolic fraction with GAPDH and the nuclear fraction with Lamin B1.

-

Causality: Lamin B1 and GAPDH act as purity controls. If GAPDH appears in the nuclear fraction, the nuclei were ruptured during step 4, invalidating the translocation data. This makes the protocol a self-validating system.

-

Diagram 2: Step-by-step experimental workflow for NF-κB nuclear translocation assay.

Translational Considerations for Drug Development

While native neohesperidin demonstrates profound in vitro efficacy, its clinical translation is often bottlenecked by oral bioavailability and rapid metabolism. Drug development professionals are increasingly focusing on structural derivatives and metabolites. For instance, Neohesperidin dihydrochalcone (NHDC)—a synthetic derivative and widely used sweetener—and its natural metabolite dihydrocaffeic acid (DHCA) have shown remarkable ability to suppress NF-κB expression and regulate lipid metabolism in adipocyte and macrophage co-cultures[3][5]. Formulating neohesperidin into nano-delivery systems or utilizing its chalcone derivatives represents the next frontier in leveraging this flavonoid for chronic inflammatory and neurodegenerative therapies.

References

1.[3] Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[2] Orally administered neohesperidin attenuates MPTP-induced neurodegeneration by inhibiting inflammatory responses and regulating intestinal flora in mice. RSC Publishing. Available at:[Link] 3.[1] Orally Administered Neohesperidin (Neo) Alleviates Lipopolysaccharide-Induced Mastitis by Suppressing TLR4/NF-κB and Activating AMPK/Nrf2/HO-1 Signaling, and Regulating Intestinal Flora Structure. ResearchGate. Available at:[Link] 4.[4] Current Update on Role of Hesperidin in Inflammatory Lung Diseases: Chemistry, Pharmacology, and Drug Delivery Approaches. National Center for Biotechnology Information (PMC). Available at:[Link] 5.[5] Sweeteners and the Gut Microbiome: Effects on Gastrointestinal Cancers. Preprints.org. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Orally administered neohesperidin attenuates MPTP-induced neurodegeneration by inhibiting inflammatory responses and regulating intestinal flora in mi ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04714H [pubs.rsc.org]

- 3. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Update on Role of Hesperidin in Inflammatory Lung Diseases: Chemistry, Pharmacology, and Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

The Antioxidant Capacity of Neohesperidin: Mechanisms of ROS Scavenging and Nrf2/ARE Pathway Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Oxidative stress, driven by the overproduction of Reactive Oxygen Species (ROS), is a foundational pathology in neurodegeneration, ischemia-reperfusion injury, and metabolic disorders. Neohesperidin, a naturally occurring flavanone glycoside abundant in citrus fruits, and its hydrogenated derivative, neohesperidin dihydrochalcone (NHDC), have emerged as highly potent antioxidant agents.

Unlike conventional antioxidants that rely solely on direct radical quenching, neohesperidin exhibits a dual-action mechanism. It provides immediate stabilization of free radicals via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), while simultaneously orchestrating a sustained cellular defense by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling axis. This whitepaper synthesizes the structural basis of neohesperidin's antioxidant capacity, provides field-proven, self-validating experimental protocols for ROS quantification, and maps the intracellular signaling pathways critical for drug development applications.

Structural Basis and Direct ROS Scavenging Profiling

The antioxidant efficacy of neohesperidin and NHDC is intrinsically linked to their molecular architecture. The presence of a 2′,6′-di-OH moiety in the dihydrochalcone structure facilitates exceptional electron transfer and hydrogen donation capabilities due to resonance stabilization with the adjacent keto group. This structural advantage allows NHDC to act as a potent scavenger against highly reactive species, particularly hypochlorous acid (HOCl) and hydrogen peroxide (H2O2).

In comparative in vitro models, NHDC demonstrates superior scavenging kinetics compared to structurally related compounds like phloridzin, particularly against non-radical ROS that cause severe protein degradation and DNA strand breakage [1].

Quantitative Data: Comparative ROS Scavenging Capacity

The following table summarizes the direct ROS scavenging efficiency of NHDC versus Phloridzin at a standardized concentration of 100 mM.

| Reactive Oxygen Species (ROS) | NHDC Scavenging Effect (%) | Phloridzin Scavenging Effect (%) | Mechanistic Target |

| Superoxide Radical (•O2-) | 43.5 ± 1.4 | 45.7 ± 1.9 | Lipid peroxidation initiation |

| Hydroxyl Radical (•OH) | 26.5 ± 2.8 | 26.7 ± 4.6 | DNA strand cleavage |

| Hydrogen Peroxide (H2O2) | 73.5 ± 0.9 | 32.5 ± 1.4 | Fenton reaction precursor |

| Hypochlorous Acid (HOCl) | 93.5 ± 1.4 | 76.0 ± 1.4 | Protein degradation / Inflammation |

Data derived from in vitro spectrophotometric and electrophoretic degradation assays [1].

In Vitro Assay Methodologies: Self-Validating Protocols

To accurately quantify the antioxidant capacity of neohesperidin, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that environmental variables do not yield false positives.

Fig 1: Experimental workflow for spectrophotometric ROS scavenging assays.

Protocol 1: Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay

Causality: The ABTS assay is highly suitable for neohesperidin because it measures both hydrophilic and lipophilic antioxidant capacities. Potassium persulfate is used to oxidize ABTS into a stable radical cation (ABTS•+), which has a distinct absorption maximum at 734 nm, minimizing background interference from the flavonoid's own UV absorption [2].

-

Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in total darkness at room temperature for 12–16 hours to ensure complete radical formation.

-

Standardization: Dilute the ABTS•+ working solution with distilled water or ethanol until the absorbance at 734 nm reaches exactly 0.80 ± 0.02.

-

Reaction: Add 50 µL of neohesperidin sample to 950 µL of the standardized ABTS•+ solution.

-

Measurement: Incubate for exactly 8 minutes. Record the reduction in absorbance at 734 nm.

-

Validation Checkpoint: The system is self-validating if a parallel Trolox standard curve yields an R² > 0.99. A blank control (solvent only) must show zero degradation of the 0.80 absorbance baseline over the 8-minute window.

Protocol 2: DPPH Radical Scavenging Assay

Causality: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. Because DPPH is strictly soluble in organic solvents, this assay specifically evaluates the hydrophobic interaction capacity of neohesperidin's aglycone core [3].

-

Preparation: Prepare a 0.08 mM DPPH solution in absolute ethanol. Protect from light.

-

Reaction: Mix 50 µL of the neohesperidin sample with 950 µL of the DPPH solution in a spectrophotometric cuvette.

-

Incubation: Incubate the mixture in the dark at 25°C for 30 minutes.

-

Measurement: Measure the absorbance at 515–517 nm. The color shift from deep purple to pale yellow indicates successful radical quenching.

-

Validation Checkpoint: Run Ascorbic Acid as a positive control. The negative control (DPPH + ethanol) must maintain a stable absorbance at 517 nm for the entire 30-minute duration to prove the radical was not quenched by ambient light or solvent impurities.

Protocol 3: Intracellular ROS Quantification (H2DCF-DA Flow Cytometry)

Causality: To bridge the gap between cell-free chemistry and biological efficacy, H2DCF-DA is utilized. This non-fluorescent probe easily permeates live cells. Intracellular esterases cleave the acetate groups, trapping the probe inside. Upon oxidation by intracellular ROS, it converts to highly fluorescent DCF, providing a direct, quantifiable correlation to cellular oxidative stress [4].

-

Cell Loading: Incubate target cells (e.g., ARPE-19 or HepG2) with 2 µM H2DCF-DA for 1 hour at 37°C.

-

Treatment: Wash cells with PBS to remove extracellular dye. Expose cells to an oxidative stressor (e.g., 100 µM H2O2 or NaIO3) concurrently with varying concentrations of neohesperidin.

-

Harvesting: Trypsinize cells (0.25% Trypsin-EDTA) and resuspend in cold PBS.

-

Detection: Analyze via flow cytometry using the FITC channel (Ex: 488 nm, Em: 525 nm).

-

Validation Checkpoint: Unstressed cells loaded with H2DCF-DA establish the basal auto-fluorescence threshold. A positive control group (stressor only, no antioxidant) must show a minimum 3-fold rightward shift in median fluorescence intensity (MFI) to validate the dynamic range of the assay.

Intracellular Mechanisms: The Nrf2/ARE Signaling Axis

While direct radical scavenging handles acute oxidative bursts, neohesperidin's true therapeutic potential in drug development lies in its ability to modulate endogenous antioxidant defense networks.

Under normal physiological conditions, the transcription factor Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytosol, which targets Nrf2 for ubiquitination and rapid proteasomal degradation. Neohesperidin and NHDC actively disrupt this inhibitory complex. Mechanistic studies demonstrate that NHDC inhibits the ubiquitination of Nrf2 by modifying Keap1, effectively uncoupling the Keap1/Nrf2 complex [5].

Concurrently, neohesperidin upregulates the phosphorylation of upstream kinases, including Akt, p38, and c-Jun N-terminal kinase (JNK) [6]. This phosphorylation cascade further stabilizes free Nrf2, facilitating its translocation into the nucleus. Once localized in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) within the promoter regions of target genes. This binding initiates the robust transcription of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which provide long-term cellular resilience against ischemia-reperfusion injury and chemical hepatotoxicity [7].

Fig 2: Neohesperidin-mediated activation of the Nrf2/ARE signaling pathway.

Conclusion & Future Perspectives

Neohesperidin and its derivatives represent a highly sophisticated class of antioxidant compounds. By combining rapid, direct ROS quenching capabilities (particularly against destructive species like HOCl) with the sustained, indirect amplification of the Nrf2/ARE pathway, neohesperidin offers a comprehensive shield against oxidative stress. For drug development professionals, leveraging this dual mechanism opens novel therapeutic avenues for treating ROS-related inflammatory diseases, cerebral ischemia, and metabolic hepatotoxicity. Future clinical formulations should focus on optimizing the bioavailability of these flavanone glycosides to maximize their intracellular signaling potential.

References

-

Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death. Biol Pharm Bull / NIH.[Link]

-

Antioxidant Properties of Neohesperidin Dihydrochalcone: Inhibition of Hypochlorous Acid-Induced DNA Strand Breakage. SciSpace.[Link]

-

Neohesperidin Dihydrochalcone versus CCl4-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. ResearchGate.[Link]

-

Neohesperidin attenuates cerebral ischemia–reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. Taylor & Francis.[Link]

-

Novel Neohesperidin Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway. MDPI.[Link]

-

Antioxidant Activity and Anti-Inflammatory Effect of Blood Orange By-Products in Treated HT-29 and Caco-2 Colorectal Cancer Cell Lines. MDPI.[Link]

-

Elucidation of flavanones, phenols and antioxidant capacity influenced by drying methods from physiologically dropped underutilized Citrus grandis fruits. Frontiers.[Link]

-

Hesperidin and Hesperetin from Orange Peel Water Extract Protect against NaIO3‑Induced Oxidative Damage in Retinal Pigment Epithelial Cells by Modulating PI3K/Akt/HIF-1α/BNIP3 Signaling. NIH / PMC.[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Hesperidin and Hesperetin from Orange Peel Water Extract Protect against NaIO3‑Induced Oxidative Damage in Retinal Pigment Epithelial Cells by Modulating PI3K/Akt/HIF-1α/BNIP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

Therapeutic Potential of Neohesperidin in Regulating Lipid Metabolism and Obesity

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the flavonoid neohesperidin and its significant potential as a therapeutic agent for the management of obesity and dyslipidemia. We will delve into the molecular mechanisms, preclinical evidence, and key experimental protocols that underpin its efficacy, offering a robust resource for researchers in metabolic diseases and drug discovery.

Introduction: The Metabolic Challenge and a Natural Candidate

Obesity has escalated into a global health crisis, acting as a primary driver for a cluster of metabolic disorders, including type 2 diabetes, cardiovascular diseases, and nonalcoholic fatty liver disease (NAFLD).[1][2] The pathophysiology of obesity is rooted in a chronic imbalance between energy intake and expenditure, leading to excessive fat accumulation in adipose tissue and ectopic lipid deposition.[3] This process is governed by a complex network of signaling pathways that control adipogenesis (the formation of new fat cells) and lipogenesis (the synthesis of fatty acids and triglycerides).[2][4]

Current therapeutic strategies often face limitations in efficacy and are associated with adverse side effects, creating an urgent need for novel, safer, and more effective interventions. Natural compounds, or nutraceuticals, have emerged as a promising reservoir for new therapeutic leads. Neohesperidin (NHP), a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant and anti-inflammatory effects.[5][6] Emerging evidence now strongly indicates that neohesperidin and its derivative, neohesperidin dihydrochalcone (NHDC), possess potent anti-obesity and lipid-lowering properties, positioning them as compelling candidates for further development.[4][7][8]

This guide synthesizes the current understanding of neohesperidin's role in lipid metabolism, focusing on its molecular targets, its influence on the gut-liver axis, and the preclinical data supporting its therapeutic potential.

Section 1: Molecular Mechanisms of Neohesperidin in Lipid Regulation

Neohesperidin exerts its effects on lipid metabolism not through a single target but by modulating a network of interconnected signaling pathways. Its multifactorial action addresses several key pathological processes in obesity, from energy sensing and lipid synthesis to adipocyte differentiation and gut microbiota balance.

Activation of the AMPK Signaling Axis: The Master Energy Regulator

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) processes like lipid synthesis to catabolic (energy-producing) processes like fatty acid oxidation.[9] Multiple studies have demonstrated that neohesperidin and its derivatives are potent activators of AMPK.[4][10][11]

The activation of AMPK by neohesperidin initiates a cascade of beneficial downstream effects.[11] Phosphorylated AMPK (p-AMPK) directly phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action reduces the substrate pool for lipogenesis. Concurrently, AMPK activation enhances fatty acid oxidation, promoting the breakdown of stored lipids for energy.[9] Research shows that in both in vitro and in vivo models, treatment with neohesperidin derivatives leads to a significant increase in the p-AMPK/AMPK ratio.[4][10] This central mechanism underscores neohesperidin's ability to restore cellular energy homeostasis, a critical factor in combating obesity.

Downregulation of Lipogenesis and Adipogenesis Pathways

Beyond AMPK, neohesperidin directly influences the primary transcription factors that govern the synthesis and storage of fat.

-

SREBP-1c and Lipogenesis: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, driving the expression of genes like Fatty Acid Synthase (FAS) and ACC.[12][13] In obesity and insulin resistance, SREBP-1c activity is often pathologically elevated. Studies show that neohesperidin significantly suppresses the expression of SREBP-1c and, consequently, its downstream targets FAS and ACC in both liver and adipocyte cell models.[4] This inhibition directly curtails the cell's ability to synthesize new fatty acids, a key anti-obesity effect.

-

PPARγ, C/EBPα, and Adipogenesis: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) are considered the master regulators of adipogenesis.[14][15] They work in a cooperative feedback loop to drive the differentiation of preadipocytes into mature, lipid-storing adipocytes. While essential for normal adipose function, their overactivation can contribute to increased fat mass. Neohesperidin has been shown to downregulate the mRNA expression of both Pparγ and C/ebpα in differentiating adipocytes, thereby attenuating the adipogenic program and reducing overall lipid accumulation.[2][4]

Modulation of the Gut Microbiota

A paradigm shift in metabolic research highlights the gut microbiota as a critical regulator of host metabolism.[7] Obesity is often associated with gut dysbiosis, characterized by a decreased microbial diversity and an increased ratio of Firmicutes to Bacteroidetes.[7][16] Neohesperidin has demonstrated a profound ability to beneficially modulate the gut microbiome.[5][7]

In high-fat diet (HFD)-fed mice, neohesperidin administration reverses the HFD-induced increase in the Firmicutes/Bacteroidetes ratio.[7][16] Furthermore, fecal microbiota transplantation (FMT) experiments have shown that the anti-obesity effects of neohesperidin can be transferred to recipient mice, confirming that the gut microbiota is a key mediator of its beneficial effects.[7] Neohesperidin also promotes the growth of beneficial bacteria like Parabacteroides and increases the production of short-chain fatty acids (SCFAs) such as acetic, propionic, and butyric acid.[1][5] These SCFAs have known roles in improving glucose tolerance, enhancing insulin sensitivity, and reducing inflammation, further contributing to the systemic metabolic benefits of neohesperidin.[5]

Section 2: Preclinical Evidence from In Vitro and In Vivo Models

The mechanistic actions of neohesperidin are supported by a growing body of preclinical evidence from both cell-based assays and animal models of obesity.

In Vitro Efficacy in Adipocyte and Hepatocyte Models

Studies using the 3T3-L1 preadipocyte cell line, a cornerstone model for studying adipogenesis, have been pivotal. Treatment of these cells with neohesperidin dihydrochalcone (NHDC) during differentiation significantly suppresses the accumulation of triglycerides, as visualized by Oil Red O staining.[4][17] This is accompanied by the downregulation of key lipogenic and adipogenic genes.[4][10] For instance, at a concentration of 50 µM, NHDC has been shown to decrease triglyceride accumulation by over 10% and significantly reduce the mRNA expression of Srebp1c, Fas, Pparγ, and C/ebpα.[4]

| In Vitro Study Highlights (3T3-L1 cells) | |

| Model | Murine 3T3-L1 Preadipocytes |

| Compound | Neohesperidin Dihydrochalcone (NHDC) |

| Key Findings | - Dose-dependent reduction in triacylglycerol accumulation (11.7% decrease at 50 µM).[4] |

| - Significant downregulation of lipogenesis genes (Srebp1c, Fas) by >50%.[4] | |

| - Significant downregulation of adipogenesis genes (Pparγ, C/ebpα).[4] | |

| - Increased phosphorylation (activation) of AMPK.[4][10] | |

| - Downregulation of the PI3K/AKT/mTOR pathway.[4][10] | |

| Reference | Kwon, M., et al. (2022). Nutrients.[4] |

In Vivo Efficacy in Animal Models of Obesity

The therapeutic potential of neohesperidin has been validated in several rodent models that mimic human obesity. The most common are diet-induced obesity (DIO) models, where animals are fed a high-fat diet (HFD), and genetic models like the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse.[1][7][17]

In HFD-fed mice, oral administration of neohesperidin (e.g., 50 mg/kg/day) effectively attenuates body weight gain, reduces low-grade inflammation, and improves insulin resistance.[7][18] Similarly, in genetically obese db/db mice, NHDC treatment (100 mg/kg/day for 4 weeks) significantly reduced body weight gain and, most notably, subcutaneous adipose tissue weight by nearly 50%.[2] These changes are consistently linked to improved serum lipid profiles, including reductions in total cholesterol and triglycerides, and decreased lipid accumulation in the liver (hepatic steatosis).[4][8]

| In Vivo Study Highlights | |

| Model | High-Fat Diet (HFD)-induced obese mice; C57BLKS/J db/db mice; C57BL/6J ob/ob mice.[1][4][7] |

| Compound & Dosage | Neohesperidin or NHDC (50-100 mg/kg/day, oral gavage).[1][18] |

| Key Findings | - Significant reduction in body weight gain.[1][4][7] |

| - Decreased mass of subcutaneous and total adipose tissues.[2][4] | |

| - Reduced adipocyte size in adipose tissue.[1] | |

| - Improved glucose tolerance and insulin sensitivity.[7][18] | |

| - Downregulation of hepatic lipogenesis genes.[1] | |

| - Modulation of gut microbiota composition (reversal of Firmicutes/Bacteroidetes ratio).[7][16] | |

| References | Lu, F., et al. (2020). FASEB J.[7]; Kwon, M., et al. (2022). Nutrients.[4]; Park, S., et al. (2023). Food Sci Biotechnol.[1] |

Section 3: Key Experimental Methodologies

To ensure reproducibility and rigor in the investigation of neohesperidin's therapeutic potential, standardized protocols are essential. The following sections provide detailed, self-validating methodologies for key in vivo and in vitro experiments.

In Vivo Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice using a high-fat diet, a model that closely mimics the etiology of human obesity.

Causality and Self-Validation: This model's validity rests on the comparison to a lean control group fed a matched low-fat diet.[19] All variables (e.g., ingredient sources) except for the fat content should be kept consistent. The successful induction of the obese phenotype (significant weight gain, hyperglycemia, hyperlipidemia) in the HFD group relative to the control group validates the model before the therapeutic agent is tested.

Step-by-Step Methodology:

-

Animal Selection and Acclimation:

-

Dietary Intervention:

-

Randomly divide mice into three groups (n=8-10 per group):

-

Ensure control and HFD diets are from the same manufacturer and matched for all ingredients except the primary fat and carbohydrate sources to avoid confounding variables.[19]

-

Administer neohesperidin daily via oral gavage. The HFD group should receive a vehicle control (e.g., PBS or 0.5% carboxymethylcellulose).

-

Continue the dietary intervention for 10-16 weeks.[22]

-

-

Monitoring and Data Collection:

-

Record body weight and food intake weekly.

-

Perform metabolic assessments at baseline and end-of-study, including:

-

Glucose Tolerance Test (GTT): After a 6-hour fast, administer an intraperitoneal injection of glucose (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

-

Terminal Sacrifice and Tissue Collection:

-

At the end of the study, fast mice for 6 hours before sacrifice.

-

Collect blood via cardiac puncture for serum analysis (lipids, glucose, insulin, inflammatory markers).

-

Dissect, weigh, and collect tissues (liver, epididymal white adipose tissue, subcutaneous adipose tissue). Snap-freeze a portion in liquid nitrogen for molecular analysis (Western blot, qPCR) and fix another portion in 10% neutral buffered formalin for histology (H&E staining).

-

In Vitro Protocol: Adipocyte Differentiation and Lipid Accumulation Assay

This protocol details the use of 3T3-L1 cells to assess the direct effect of neohesperidin on adipogenesis and lipid storage.

Causality and Self-Validation: The protocol includes a positive control (fully differentiated adipocytes without treatment) and a negative control (undifferentiated preadipocytes). Successful differentiation in the positive control (visible lipid droplets, high Oil Red O staining) and lack of differentiation in the negative control validates the assay. The effect of neohesperidin is then quantified against the positive control.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C and 5% CO₂. Do not allow cells to exceed 80% confluency.

-

-

Induction of Differentiation:

-

Seed cells in multi-well plates and grow to 100% confluency (Day -2).

-

Two days post-confluency (Day 0), replace the medium with differentiation medium I (DM-I): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

This is the stage to add neohesperidin or vehicle control to the appropriate wells. Test a range of concentrations (e.g., 10, 50, 100 µM).[4]

-

-

Maturation:

-

On Day 2, replace the medium with differentiation medium II (DM-II): DMEM with 10% FBS and 1 µg/mL insulin. Continue treatment with neohesperidin.

-

From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS. Continue treatment until Day 8-10, by which time mature adipocytes with large lipid droplets should be visible.

-

-

Lipid Accumulation Assessment (Oil Red O Staining):

-

On Day 8 or 10, wash cells gently with phosphate-buffered saline (PBS).

-

Fix cells with 10% formalin for 1 hour at room temperature.

-

Wash with water and then with 60% isopropanol.

-

Allow cells to dry completely, then add Oil Red O working solution for 1 hour to stain the intracellular lipid droplets.

-

Wash extensively with water to remove unbound dye.

-

Visually assess lipid droplets under a microscope and capture images.

-

For quantification, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 510 nm using a plate reader.[17]

-

Section 4: Future Directions and Therapeutic Outlook

The compelling preclinical data strongly support the therapeutic potential of neohesperidin and its derivatives in the management of obesity and related metabolic disorders. Its multi-pronged mechanism of action—simultaneously improving energy metabolism, inhibiting fat synthesis and storage, and promoting a healthy gut microbiome—makes it an attractive candidate for development.

However, several challenges must be addressed. The bioavailability of many flavonoids, including neohesperidin, can be low.[23] Research into its pharmacokinetics reveals that absorption in the small intestine is limited, though metabolism by gut flora plays a crucial role in its activity.[6][23] Future research should focus on:

-

Clinical Trials: Well-designed, placebo-controlled human clinical trials are the essential next step to validate the efficacy and safety of neohesperidin in overweight and obese populations.

-

Bioavailability Enhancement: Investigating novel formulation strategies (e.g., nano-formulations, glycosylation) to improve the absorption and systemic availability of neohesperidin could enhance its therapeutic index.

-

Synergistic Combinations: Exploring the combination of neohesperidin with other nutraceuticals or existing metabolic drugs may offer synergistic benefits and allow for lower, more effective dosing.[1][24]

References

-

Lu, F., Li, Y., Wang, Y., et al. (2020). Neohesperidin attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice. FASEB Journal, 34(9), 12053-12071. [Link]

-

Lu, F., et al. (2020). Figure: Neo attenuates HFD-induced obesity and improves glucose tolerance in HFD-fed mice. ResearchGate. [Link]

-

Kwon, M., Kim, Y., Lee, J., et al. (2022). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. Nutrients, 14(5), 1087. [Link]

-

Park, S., Lee, J., Kim, S., et al. (2023). A combination of rebaudioside A and neohesperidin dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice. Food Science and Biotechnology, 33(4), 913-923. [Link]

-

Kwon, M., Kim, Y., Lee, J., et al. (2022). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. PubMed. [Link]

-

Kwan, M., Kim, Y., Lee, J., et al. (2023). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. USDA ARS. [Link]

-

MMPC.org. (2023). Chronic High-Fat/Sugar Diet Feeding. Mouse Metabolic Phenotyping Centers. [Link]

-

Park, R., Jang, M., Park, Y.I., et al. (2021). Animal and High-Fat Diet-Induced Obesity Mouse Model. Bio-protocol. [Link]

-

Kwon, M., et al. (2022). (PDF) Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. ResearchGate. [Link]

-

Zhang, X., Li, J., Jiang, T., et al. (2023). Unveiling Differences in Bioavailability, Metabolism, and Excretion of Neohesperidin in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega. [Link]

-

Lu, K., Shan, S., Zeng, Y., & Yang, G. (2025). Neohesperidin Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis. International Journal of Molecular Sciences. [Link]

-

Park, S., et al. (2023). A combination of rebaudioside A and neohesperidin dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice. ResearchGate. [Link]

-

Zhang, X., Li, J., Jiang, T., et al. (2023). Unveiling Differences in Bioavailability, Metabolism, and Excretion of Neohesperidin in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

-

Kwon, M., Kim, Y., Lee, J., et al. (2022). Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro. PMC. [Link]

-

Xiong, Y., Wang, J., Shang, J., et al. (2022). Hesperidin: A Therapeutic Agent For Obesity. PMC. [Link]

-

Zhang, X., Li, J., Tang, S., et al. (2022). Neohesperidin Dihydrochalcone Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats. Journal of Agricultural and Food Chemistry. [Link]

-

Ganjehee, M., Jafari, M., & Saidpour, A. (2023). A narrative review on the role of hesperidin on metabolic parameters, liver enzymes, and inflammatory markers in nonalcoholic fatty liver disease. PMC. [Link]

-

Yan, J., & Wang, J. (2012). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PMC. [Link]

-

Zhang, L., Wu, W., Wang, A., et al. (2017). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. PMC. [Link]

-

Park, S., Lee, J., Kim, S., et al. (2023). A combination of rebaudioside A and neohesperidin dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice. PubMed. [Link]

-

Research Diets, Inc. (n.d.). High Fat Diets for Diet-Induced Obesity Models. Research Diets, Inc.[Link]

-

Wang, S., Wang, Y., Wang, J., et al. (2023). Neohesperidin Dihydrochalcone Improves Hyperglycemia and Insulin Resistance in Diabetic Zebrafish. ACS Food Science & Technology. [Link]

-

Di Paolo, M., et al. (2023). Hesperidin Is a Promising Nutraceutical Compound in Counteracting the Progression of NAFLD In Vitro. MDPI. [Link]

-

Kim, H. J., Jeon, J., & Kim, Y. (2021). Effects of Neohesperidin Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. PMC. [Link]

-

Shimano, H. (2001). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. PMC. [Link]

-

CUSABIO. (2016). AMPK Signal Pathway--New Tendency in the Research of Obesity and Type II Diabetes. CUSABIO. [Link]

-

Radboud University. (n.d.). Recent discoveries concerning regulation of Cholesterol Biosynthesis and Sterol Regulated Element Binding Proteins (SREBPs). Radboud University Repository. [Link]

-

Al-Jigar, A. A., et al. (2024). The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis. MDPI. [Link]

-

Horton, J. D., Goldstein, J. L., & Brown, M. S. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. The Journal of Clinical Investigation. [Link]

-

Zhang, L., Wang, N., Wang, L., et al. (2017). Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. PubMed. [Link]

-

Rosen, E. D., Hsu, C. H., Wang, X., et al. (2002). C/EBPα induces adipogenesis through PPARγ: a unified pathway. PMC. [Link]

-

Goldstein, J. L., & Brown, M. S. (2015). SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond. PMC. [Link]

-

An, Y., et al. (2016). PPARγ neddylation essential for adipogenesis is a potential target for treating obesity. PMC. [Link]

-

Janani, C., & Ranjitha Kumari, B. D. (2015). PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue. MDPI. [Link]

-

Lefterova, M. I., & Lazar, M. A. (2009). PPARγ and the Global Map of Adipogenesis and Beyond. PMC. [Link]

-

Hamam, R., et al. (2016). Inhibition of Protein Farnesylation Arrests Adipogenesis and Affects PPARγ Expression and Activation in Differentiating Mesenchymal Stem Cells. PMC. [Link]

Sources

- 1. A combination of rebaudioside A and neohesperidin dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Unveiling Differences in Bioavailability, Metabolism, and Excretion of Neohesperidin in Lean and Obese Rats Based on Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neohesperidin attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A narrative review on the role of hesperidin on metabolic parameters, liver enzymes, and inflammatory markers in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK Signal Pathway--New Tendency in the Research of Obesity and Type II Diabetes - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 10. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. eptrading.co.jp [eptrading.co.jp]

- 20. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmpc.org [mmpc.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A combination of rebaudioside A and neohesperidin dihydrochalcone suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Multi-Target Neuroprotection by Neohesperidin in Alzheimer’s Disease: Mechanisms, Protocols, and Efficacy

Executive Summary

Alzheimer’s disease (AD) is a polygenic, multifactorial neurodegenerative disorder characterized by amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and lethal endoplasmic reticulum (ER) stress. The historical failure of single-target therapeutics has catalyzed a paradigm shift toward Multi-Target-Directed Ligands (MTDLs).

Neohesperidin (NH)—along with its highly active derivative, neohesperidin dihydrochalcone (NHD)—is a flavonoid glycoside that has emerged as a potent MTDL scaffold. This technical whitepaper synthesizes the mechanistic pathways through which neohesperidin exerts neuroprotection, provides quantitative efficacy data, and outlines self-validating experimental protocols for drug development professionals and molecular biologists investigating flavonoid-based AD therapeutics.

Molecular Mechanisms of Action (The Causality of Neuroprotection)

To understand why neohesperidin is an effective MTDL, we must deconstruct its interactions across multiple pathogenic cascades.

Upstream Blockade: BACE1 Inhibition

β-secretase (BACE1) initiates the amyloidogenic processing of the Amyloid Precursor Protein (APP). Neohesperidin binds directly to the catalytic aspartate dyad of BACE1. This binding induces a conformational transition, locking the enzyme into a closed complex that physically precludes APP substrate recognition, thereby halting Aβ generation at its source 1[1].

Direct Structural Interference: Aβ Fibrillogenesis

Beyond reducing Aβ production, neohesperidin acts directly on existing Aβ monomers. Co-incubation of neohesperidin with Aβ25–35 or Aβ1–42 prevents the thermodynamic assembly of toxic oligomeric and fibrillar structures. By altering the aggregation pathway, neohesperidin neutralizes the structural toxicity of Aβ2[2].

Attenuation of ER Stress and Apoptotic Signaling

Aβ accumulation triggers lethal Unfolded Protein Response (UPR) and ER stress. Neohesperidin prevents Aβ-induced apoptosis in hippocampal neurons by specifically blocking the S-nitrosylation of protein-disulphide isomerase (PDI). Preserving PDI function ensures proper protein folding and prevents the downstream activation of pro-apoptotic cascades3[3].

Antioxidant Defense and Neurotransmitter Homeostasis

Neohesperidin activates the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT)4[4]. In vivo, it actively remodels the neurochemical environment by increasing inhibitory amino acids (GABA, glycine) and suppressing excitatory glutamate, thereby preventing excitotoxicity 5[5].

Quantitative Efficacy Data

The following table synthesizes the quantitative benchmarks of neohesperidin and its derivatives across various experimental models, providing a baseline for comparative pharmacological studies.

| Target / Parameter | Experimental Model | Effective Concentration / Dose | Key Quantitative Outcome |

| BACE1 Activity | FRET-based Enzyme Assay | 500 nM (NHD) | ~100% complete inhibition of BACE1 catalytic activity. |

| Aβ Fibrillation | ThT Fluorescence & AFM | Equimolar (e.g., 10 µM) | Near-complete inhibition of Aβ25-35 fibril formation. |

| ER Stress / Apoptosis | Primary Hippocampal Neurons | 10 - 50 µM | Blocked PDI S-nitrosylation; rescued neuronal morphology. |

| Oxidative Stress | AD Rat Model (In vivo) | 100 - 200 mg/kg | Significant ↑ in SOD activity; Significant ↓ in MDA levels. |

| Neurotransmitters | AD Rat Model (Cortex) | 100 - 200 mg/kg | ↑ GABA and Glycine; ↓ Glutamate (preventing excitotoxicity). |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to eliminate false positives commonly seen in flavonoid screening (e.g., pan-assay interference compounds or auto-fluorescence).

Protocol 1: BACE1 Inhibition Kinetics (FRET Assay)

-

Causality of Choice: Fluorescence Resonance Energy Transfer (FRET) provides real-time, continuous kinetic data on BACE1 cleavage, allowing for the determination of precise IC50 values and enzyme kinetics (competitive vs. non-competitive inhibition).

-

Self-Validating Architecture:

-

Auto-fluorescence Check: Measure the intrinsic fluorescence of neohesperidin before adding the BACE1 substrate to establish a subtraction baseline.

-

Positive Control: Utilize OM99-2 (a standardized BACE1 inhibitor) to validate assay sensitivity.

-

Vmax Control: Vehicle-only wells to establish maximum uninhibited enzyme velocity.

-

-

Step-by-Step Methodology:

-

Prepare assay buffer (50 mM sodium acetate, pH 4.5).

-

Pre-incubate recombinant human BACE1 (1.0 U/μL) with varying concentrations of neohesperidin (10 nM to 10 μM) for 30 minutes at 25°C.

-

Add the FRET-conjugated APP substrate (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 10 μM.

-

Immediately monitor fluorescence (Excitation: 545 nm, Emission: 585 nm) continuously for 60 minutes.

-

Calculate initial velocities (V0) and plot against inhibitor concentration to derive the IC50.

-

Protocol 2: Orthogonal Validation of Aβ Fibrillogenesis

-

Causality of Choice: Thioflavin-T (ThT) is a dye that fluoresces upon binding to β-sheet structures. However, ThT cannot distinguish between different fibril morphologies and is susceptible to competitive binding by flavonoids. Therefore, we mandate the parallel use of Atomic Force Microscopy (AFM). AFM provides topological causality, confirming that a drop in ThT fluorescence corresponds to an actual absence of fibrils, rather than assay interference.

-

Step-by-Step Methodology:

-

Solubilize Aβ25-35 or Aβ1-42 in hexafluoroisopropanol (HFIP) to monomerize, then evaporate and resuspend in DMSO.

-

Dilute Aβ to 10 μM in PBS (pH 7.4) and co-incubate with equimolar neohesperidin at 37°C for 48-72 hours.

-

ThT Assay: Aliquot 20 μL of the mixture into 80 μL of 5 μM ThT solution. Read fluorescence (Ex: 440 nm, Em: 485 nm).

-

AFM Validation: Deposit 10 μL of the remaining mixture onto freshly cleaved mica. Wash with ultra-pure water, dry under nitrogen gas, and image in tapping mode to visualize the transition from amorphous aggregates to mature fibrils.

-

Protocol 3: Primary Neuron Culture & PDI S-Nitrosylation Evaluation

-

Causality of Choice: Immortalized neuroblastoma lines (e.g., SH-SY5Y) often exhibit atypical ER stress responses due to oncogenic transformation. Primary hippocampal neurons retain the precise physiological stoichiometry of UPR mediators, ensuring translatable data regarding PDI S-nitrosylation.

-

Step-by-Step Methodology:

-

Isolate and culture primary hippocampal neurons from E18 Sprague-Dawley rat embryos. Mature for 10-14 days in vitro (DIV).

-

Pre-treat neurons with neohesperidin (10-50 μM) for 2 hours, followed by exposure to 20 μM aggregated Aβ25-35 for 24 hours.

-

Biotin-Switch Assay: Lyse cells and block free thiols with S-methyl methanethiosulfonate (MMTS).

-

Selectively reduce S-nitrosylated thiols using ascorbate, and label newly formed thiols with biotin-HPDP. (Self-Validation: Run a parallel negative control omitting ascorbate to ensure detection specificity).

-

Pulldown biotinylated proteins using streptavidin-agarose beads and immunoblot for PDI to quantify S-nitrosylation levels.

-

Visualizations

Multi-Target Signaling Pathway of Neohesperidin

The following diagram illustrates the concurrent biochemical pathways modulated by neohesperidin, demonstrating its MTDL profile.

Caption: Neohesperidin multi-target signaling pathway in AD, highlighting upstream inhibition and downstream neuroprotection.

Self-Validating Experimental Workflow

The workflow below outlines the tiered, self-validating architecture required to rigorously prove the efficacy of neohesperidin in preclinical models.

Caption: Tiered experimental workflow for validating the neuroprotective efficacy and mechanisms of neohesperidin.

References

-

Multi-functional neuroprotective activity of neohesperidin dihydrochalcone: A novel scaffold for Alzheimer's disease therapeutics identified via drug repurposing screening. RSC Advances / UTMB.1

-

Neohesperidin Prevents Aβ25-35-Induced Apoptosis in Primary Cultured Hippocampal Neurons by Blocking the S-Nitrosylation of Protein-Disulphide Isomerase. Neurochemical Research (PubMed).3

-

Application of the neohesperidin in prevention and treatment senile dementia is prepared. Google Patents (CN107648245A).5

-

Inhibition of β-Amyloid Aggregation by Albiflorin, Aloeemodin and Neohesperidin and their Neuroprotective Effect on Primary Hippocampal Cells Against β-Amyloid Induced Toxicity. Bentham Science Publishers.2

-

Harnessing hesperidin for brain metabolism: epigenetic signatures, cellular homeostasis, synaptic function, and neuroprotection in age-related diseases and neurodegenerative diseases. Frontiers in Aging Neuroscience.4

Sources

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Neohesperidin Prevents Aβ25-35-Induced Apoptosis in Primary Cultured Hippocampal Neurons by Blocking the S-Nitrosylation of Protein-Disulphide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Harnessing hesperidin for brain metabolism: epigenetic signatures, cellular homeostasis, synaptic function, and neuroprotection in age-related diseases and neurodegenerative diseases [frontiersin.org]

- 5. CN107648245A - Application of the neohesperidin in prevention and treatment senile dementia is prepared - Google Patents [patents.google.com]

Neohesperidin as a Potent Inducer of Osteoblast Differentiation and Bone Formation: Mechanisms and Methodologies

An In-depth Technical Guide for Researchers

Abstract: The global rise in osteoporosis and other bone-related disorders necessitates the exploration of novel therapeutic agents that can effectively stimulate bone formation. Neohesperidin (NH), a flavanone glycoside predominantly found in citrus fruits, has emerged as a promising candidate due to its demonstrated ability to promote the osteogenic differentiation of mesenchymal stem cells and enhance bone regeneration.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the osteogenic effects of neohesperidin, with a primary focus on its modulation of the BMP/Smad and Wnt/β-catenin signaling pathways. Furthermore, we present detailed, field-proven protocols for in vitro assessment of osteoblast differentiation and matrix mineralization, designed to equip researchers in drug discovery and bone biology with the tools to rigorously evaluate the therapeutic potential of neohesperidin and related compounds.

Introduction: The Therapeutic Potential of Neohesperidin in Bone Health

Bone remodeling is a dynamic and lifelong process governed by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[3] An imbalance favoring resorption leads to a net loss of bone mass, a hallmark of osteoporosis.[4] Current treatments, such as bisphosphonates, primarily function by inhibiting osteoclast activity.[4] While effective, there is a significant need for anabolic agents that actively promote new bone formation.

Neohesperidin, a natural flavonoid, has garnered attention for its diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[4][5] Crucially, recent research has illuminated its potent pro-osteogenic capabilities. Studies have shown that neohesperidin not only enhances the proliferation and differentiation of bone marrow stromal cells (BMSCs) into osteoblasts but also protects against bone loss in preclinical models of osteoporosis, such as ovariectomized (OVX) mice.[2][3][6][7] This guide synthesizes the current understanding of how neohesperidin exerts these effects at a molecular level and provides the practical methodologies to study them.

Core Mechanism of Action: Orchestration of Key Osteogenic Signaling Pathways

The pro-osteogenic activity of neohesperidin is not a result of a single interaction but rather a coordinated activation of interconnected signaling cascades critical for osteoblast lineage commitment and maturation. The two principal pathways implicated are the Bone Morphogenetic Protein (BMP)/Smad pathway and the canonical Wnt/β-catenin pathway.

Activation of the BMP/Smad Signaling Axis

Bone Morphogenetic Proteins (BMPs), particularly BMP2, are powerful growth factors that initiate the cascade of osteoblast differentiation.[8] Neohesperidin has been shown to significantly upregulate the expression of BMP2 in BMSCs.[2][4][9] This initial induction is a critical upstream event that triggers the canonical BMP signaling pathway. The secreted BMP2 binds to its receptors on the cell surface, leading to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad1, Smad5, and Smad8. These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor to drive the expression of key osteogenic master regulators, most notably Runt-related transcription factor 2 (RUNX2).[8]

Potentiation of the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin pathway is arguably the most critical regulatory network for bone mass accrual.[4][10] Neohesperidin robustly activates this pathway, an effect central to its osteogenic function.[11] Evidence suggests that neohesperidin functions by increasing the expression of Wnt ligands and, crucially, by promoting the accumulation and nuclear translocation of β-catenin, the pathway's central effector.[11][12][13]

In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, and GSK-3β) and targeted for proteasomal degradation. The binding of Wnt proteins to the Frizzled (FZD) and LRP5/6 co-receptor complex on the cell surface leads to the disassembly of this destruction complex. Consequently, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[10] There, it partners with TCF/LEF transcription factors to activate the transcription of target genes essential for osteoblast proliferation and differentiation, including RUNX2 and Osterix (OSX).[4][9]

The causality behind this activation is strongly supported by experiments where the effects of neohesperidin on osteogenic differentiation are significantly diminished by the addition of Dickkopf-1 (DKK1), a natural antagonist of the Wnt/LRP5/6 co-receptor.[2][4][6][12] This self-validating system confirms that a functional Wnt pathway is necessary for neohesperidin's mechanism of action.

Synergistic Pathway Crosstalk

The BMP and Wnt pathways do not operate in isolation. There is significant crosstalk, and neohesperidin appears to leverage this synergy. The upregulation of BMP2 by neohesperidin can, in turn, enhance Wnt signaling.[12][13][14] This integrated signaling response culminates in the robust expression of a suite of osteoblast-specific genes, including Alkaline Phosphatase (ALPL), Collagen Type I Alpha 1 (COL1A1), and Osteocalcin (BGLAP), which are collectively responsible for building and mineralizing the bone matrix.[5][12]

Caption: Workflow for in vitro evaluation of neohesperidin.

Cell Culture and Osteogenic Induction

This protocol describes the basic culture of bone marrow stromal cells (BMSCs) and their induction towards an osteoblastic lineage.

-

Materials:

-

BMSCs or pre-osteoblastic cells (e.g., MC3T3-E1)

-

Growth Medium (e.g., α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 50 µg/mL L-ascorbic acid, 10 mM β-glycerophosphate, and 100 nM Dexamethasone.

-

Neohesperidin (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates (6-well or 24-well)

-

-

Procedure:

-

Seed BMSCs into culture plates at a density of 2 x 10⁴ cells/cm² and culture in Growth Medium until they reach 80-90% confluency.

-

Aspirate the Growth Medium and replace it with ODM. This marks Day 0 of differentiation.

-

Prepare ODM containing different final concentrations of neohesperidin (e.g., 0, 10, 30, 100 µM). [11]Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. The '0 µM' group serves as the vehicle control.

-

Culture the cells for up to 21 days, replacing the respective media every 2-3 days.

-

Proceed to endpoint assays at appropriate time points (e.g., Day 7 for ALP, Day 21 for mineralization).

-

-

Causality Insight: L-ascorbic acid is essential for collagen synthesis, β-glycerophosphate provides a phosphate source for mineralization, and dexamethasone is a synthetic glucocorticoid that potently induces osteogenic differentiation. This combination creates the necessary environment for osteogenesis, against which the specific effect of neohesperidin can be measured.

Protocol: Alkaline Phosphatase (ALP) Activity Assay

ALP is a key enzyme and an early marker of osteoblast differentiation. [15][16]Its activity can be quantified using a colorimetric assay.

-

Materials:

-

Cultured cells (from step 3.2, typically Day 7-10)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader (405 nm absorbance)

-

-

Procedure:

-

Wash cell monolayers twice with PBS.

-

Add 200 µL of cell lysis buffer to each well and incubate for 10 minutes with gentle shaking to lyse the cells.

-

Transfer 50 µL of the cell lysate from each well to a new 96-well plate.

-

Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The solution will turn yellow as pNPP is converted to p-nitrophenol (pNP). [17] 5. Stop the reaction by adding 50 µL of stop solution to each well.

-

Measure the absorbance at 405 nm.

-

(Optional but recommended) Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

-

Protocol: Alizarin Red S (ARS) Staining for Mineralization

ARS staining is the gold standard for visualizing calcium deposits in the extracellular matrix, a definitive marker of late-stage osteoblast function. [18]

-

Materials:

-

Procedure:

-

Aspirate the culture medium and gently wash the cells twice with PBS. [19] 2. Fix the cells by adding the fixative solution and incubating for 30 minutes at room temperature. [19] 3. Aspirate the fixative and wash the cells thoroughly with deionized water 2-3 times.

-

Add enough ARS staining solution to completely cover the cell monolayer. Incubate at room temperature for 5-10 minutes. [19] 5. Aspirate the ARS solution and wash the cells 3-5 times with deionized water to remove excess stain. Mineralized nodules will appear as bright orange-red deposits. [19] 6. Visualize and capture images using a brightfield microscope.

-

For Quantification (Optional): Add 10% cetylpyridinium chloride (CPC) to each well and incubate with shaking for 20-30 minutes to elute the bound stain. [19]Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to measure the relative changes in the mRNA levels of key osteogenic genes.

-

Materials:

-

Cultured cells (from step 3.2, various timepoints)

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

cDNA synthesis kit (Reverse Transcriptase)

-

SYBR Green or TaqMan qPCR Master Mix

-

Gene-specific primers (e.g., for RUNX2, OSX, ALPL, COL1A1, BGLAP, and a stable reference gene like GAPDH or RPLP0). [21][22][23] * qPCR instrument

-

-

Procedure:

-

RNA Extraction: Lyse cells directly in the culture dish and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit. [24] 3. qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA template, forward and reverse primers, and qPCR master mix. [25] 4. Thermal Cycling: Perform the reaction on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). [24] 5. Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of target genes to the reference gene and relative to the vehicle control group. [24]

-

Data Interpretation and Expected Outcomes

The successful application of the described protocols should yield data that corroborates the pro-osteogenic effects of neohesperidin.

| Assay | Parameter Measured | Expected Outcome with Neohesperidin Treatment | Key Genes/Markers |

| ALP Assay | Enzymatic activity of Alkaline Phosphatase | Dose-dependent increase in ALP activity, peaking around Day 7-10. [5][11] | ALPL |

| Alizarin Red S | Calcium deposition in the extracellular matrix | Dose-dependent increase in the number and intensity of red mineralized nodules by Day 14-21. [2][11] | - |

| qRT-PCR | Relative mRNA expression levels | Dose-dependent upregulation of key osteogenic transcription factors and matrix proteins. [5][11][12] | RUNX2, OSX, ALPL, COL1A1, BGLAP, BMP2 |

Table 1: Summary of expected quantitative outcomes following neohesperidin treatment in osteoprogenitor cells.

Conclusion and Future Directions

Neohesperidin demonstrates significant potential as an anabolic agent for bone health by promoting osteoblast differentiation and function. Its mechanism of action is rooted in the potent activation and synergistic crosstalk between the BMP/Smad and Wnt/β-catenin signaling pathways. [12][13][14]The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects, offering self-validating systems to ensure data integrity. Future research should focus on optimizing delivery systems for neohesperidin to enhance its bioavailability in vivo and transitioning these promising preclinical findings into clinical trials for the treatment of osteoporosis and other bone disorders.

References

-

Chang, Y. W., Zhu, W. J., Gu, W., Sun, J., Li, Z. Q., & Wei, X. E. (2021). Neohesperidin promotes the osteogenic differentiation of bone mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway. Journal of Orthopaedic Surgery and Research, 16(1), 334. [Link]

-

Ortiz, A. C., Fideles, S. O. M., & de Almeida, J. D. (2022). Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin. MDPI. [Link]

-

Ortiz, A. C., Fideles, S. O. M., de Almeida, J. D., & et al. (2022). Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health. ResearchGate. [Link]

-

Ortiz, A. C., Fideles, S. O. M., & de Almeida, J. D. (2022). Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health. MDPI. [Link]

-

Zimmer, S., Mettetal, F., & Matus, G. (2025). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. JOVE. [Link]

-

Ortiz, A. C., Fideles, S. O. M., de Almeida, J. D., & et al. (2022). Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health. PMC. [Link]

-

Cyagen. (2025). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. [Link]

-

ResearchGate. (n.d.). A NEO dose-dependently increased the osteogenesis-related genes. ResearchGate. [Link]

-

Li, C., Zhang, Y., & et al. (2021). Neohesperidin promotes the proliferation and osteogenic differentiation of BMSCs via BMP2-Wnt/β-catenin pathway. Taylor & Francis Online. [Link]

-

Chang, Y. W., Zhu, W. J., Gu, W., & et al. (2021). Neohesperidin promotes the osteogenic differentiation of bone mesenchymal stem cells by activating the Wnt/-catenin signaling pathway. PMC. [Link]

-

Zhang, C., Yuan, S., Chen, Y., & Wang, B. (2021). Neohesperidin promotes the osteogenic differentiation of human bone marrow stromal cells by inhibiting the histone modifications of lncRNA SNHG1. PMC. [Link]

-

Li, C., Zhang, Y., & et al. (2021). Neohesperidin promotes the proliferation and osteogenic differentiation of BMSCs via BMP2-Wnt/β-catenin pathway. Taylor & Francis Online. [Link]

-

P. A. Hulley, I. A. Gallagher, J. A. A. (1994). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Connective Tissue Research. [Link]

-

BTL. (2025). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. BTL. [Link]

-